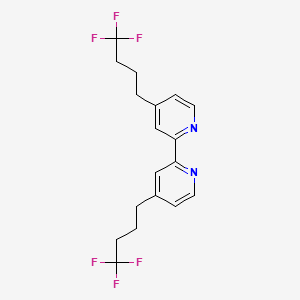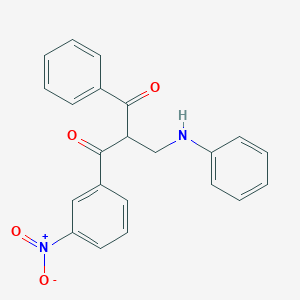
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an anilinomethyl group, a nitrophenyl group, and a phenylpropane-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require anhydrous environments and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The anilinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Trichlorosilane (HSiCl3) in the presence of a tertiary amine.
Substitution: Nucleophiles such as alcohols or amines under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilinomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-biofilm activity and potential as an anti-infective agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, it binds tightly to the enzyme, disrupting the biosynthesis of signal molecules essential for bacterial communication and biofilm formation . This tight-binding mode of action is crucial for its efficacy as an anti-infective agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenylmethanol: Shares the nitrophenyl group and has been studied for similar inhibitory activities.
3-Nitrophenylmethanol: Another nitrophenyl derivative with comparable chemical properties.
4-Nitrophenylmethanol: Known for its use in various chemical reactions and applications.
Uniqueness
2-(Anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PqsD with high specificity and potency makes it a valuable compound in both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
649560-59-8 |
|---|---|
Molekularformel |
C22H18N2O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(anilinomethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C22H18N2O4/c25-21(16-8-3-1-4-9-16)20(15-23-18-11-5-2-6-12-18)22(26)17-10-7-13-19(14-17)24(27)28/h1-14,20,23H,15H2 |
InChI-Schlüssel |
QLCUPKFSNARAOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



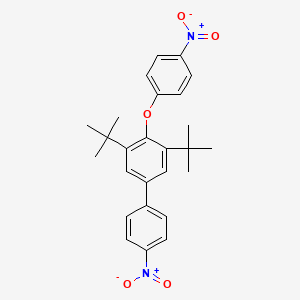
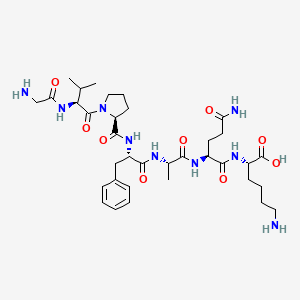
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
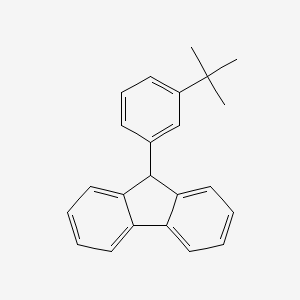
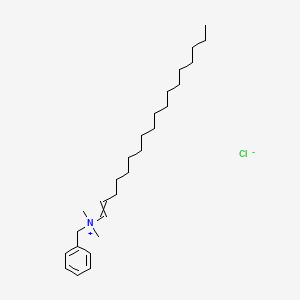
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)

![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
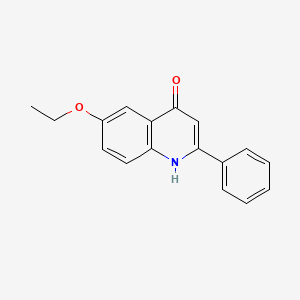
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
